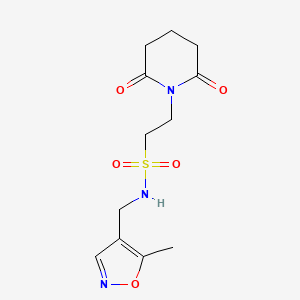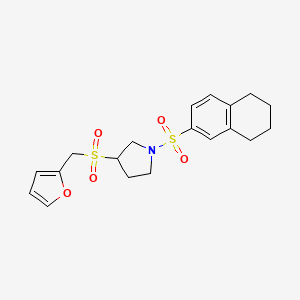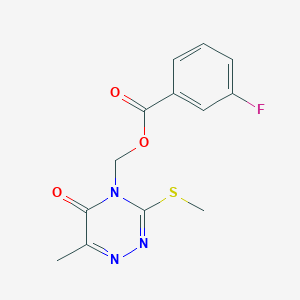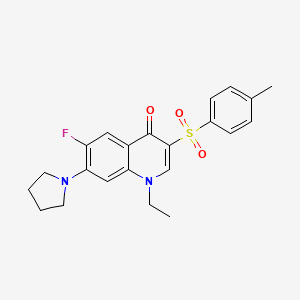![molecular formula C20H19N3O3S B2705264 8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-21-2](/img/structure/B2705264.png)
8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound with the molecular formula C20H19N3O3S . It is a product offered by some chemical suppliers .
Molecular Structure Analysis
The compound contains an imidazo[1,2-c]quinazolin-2(3H)-one core, which is a fused ring system containing two nitrogen atoms. It also has two methoxy groups attached to the 8 and 9 positions of the quinazoline ring, and a (4-methylbenzyl)sulfanyl group attached to the 5 position of the imidazole ring .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, including compounds related to "8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one," involves palladium-catalyzed Buchwald–Hartwig coupling reactions. These compounds have been synthesized and characterized for their potential cytotoxicity, with certain derivatives showing significant anticancer activity (Nowak et al., 2015).
Anticancer and Antioxidant Activities
- Research on quinazolin derivatives, including structural analogs of the specified compound, indicates their significant antioxidant properties. These compounds have demonstrated excellent scavenging capacity against free radicals, highlighting their potential as antioxidants with promising applications in mitigating oxidative stress (Al-azawi, 2016).
Antimicrobial and Antitubercular Properties
- Novel inhibitors of Mycobacterium tuberculosis have been identified among 4-anilinoquinoline and quinazoline derivatives, showcasing the compound's relevance in addressing tuberculosis. These inhibitors have been characterized by their structural features, which are crucial for their antimicrobial efficacy (Asquith et al., 2019).
Applications in Organic Light-Emitting Diodes (OLEDs)
- The synthesis and investigation of mono- and dimeric quinazoline derivatives have provided insights into their luminescence behavior, with applications in OLED technology. However, the rapid device degradation under electrical current has been a challenge, indicating a need for further research to enhance their stability and performance (Pandey et al., 2017).
Allosteric Modulation of Receptors
- A series of imidazoquinoline derivatives have been identified as selective allosteric enhancers of human A3 adenosine receptors, potentiating agonist-induced responses and suggesting a novel approach for therapeutic intervention in conditions like brain ischemia (Gao et al., 2002).
Propriétés
IUPAC Name |
8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-4-6-13(7-5-12)11-27-20-21-15-9-17(26-3)16(25-2)8-14(15)19-22-18(24)10-23(19)20/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVNGJSECATYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)CN42)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2705185.png)

![3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2705188.png)
![Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate](/img/structure/B2705189.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2705196.png)
![N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2705197.png)

![N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B2705200.png)
![Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate](/img/structure/B2705201.png)


